molecular formula C6H14N2OS B12900045 S-Methyl (2-(dimethylamino)ethyl)carbamothioate CAS No. 87819-99-6

S-Methyl (2-(dimethylamino)ethyl)carbamothioate

Katalognummer: B12900045
CAS-Nummer: 87819-99-6
Molekulargewicht: 162.26 g/mol
InChI-Schlüssel: AGLKXDIXDFOALY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Methyl (2-(dimethylamino)ethyl)carbamothioate is a chemical compound with the molecular formula C6H14N2OS and a molecular weight of 162.25 g/mol . It is classified as an amine compound and is known for its diverse applications in various fields of science and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl (2-(dimethylamino)ethyl)carbamothioate typically involves the reaction of dimethylamine with carbon disulfide to form dimethylaminoethyl carbamodithioate, which is then methylated using methyl iodide to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

S-Methyl (2-(dimethylamino)ethyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

S-Methyl (2-(dimethylamino)ethyl)carbamothioate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of S-Methyl (2-(dimethylamino)ethyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways vary depending on the specific application and the organism being studied.

Vergleich Mit ähnlichen Verbindungen

S-Methyl (2-(dimethylamino)ethyl)carbamothioate can be compared to other similar compounds, such as:

  • S-Ethyl (2-(dimethylamino)ethyl)carbamothioate
  • S-Propyl (2-(dimethylamino)ethyl)carbamothioate
  • S-Butyl (2-(dimethylamino)ethyl)carbamothioate

These compounds share similar structures but differ in the length of the alkyl chain attached to the sulfur atom. The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular applications in research and industry .

Eigenschaften

CAS-Nummer

87819-99-6

Molekularformel

C6H14N2OS

Molekulargewicht

162.26 g/mol

IUPAC-Name

S-methyl N-[2-(dimethylamino)ethyl]carbamothioate

InChI

InChI=1S/C6H14N2OS/c1-8(2)5-4-7-6(9)10-3/h4-5H2,1-3H3,(H,7,9)

InChI-Schlüssel

AGLKXDIXDFOALY-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCNC(=O)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.